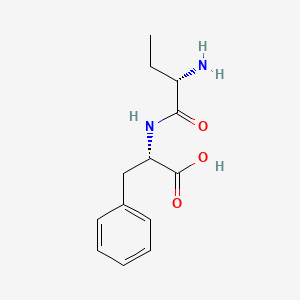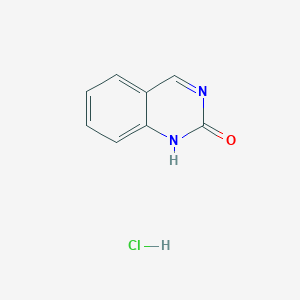
3-(4-Chlorophenyl)-2-methoxypropanoic acid
Descripción general
Descripción
“3-(4-Chlorophenyl)-2-methoxypropanoic acid” is a chemical compound with the molecular formula C9H9ClO2. It has a molecular weight of 184.62 . The compound is also known by the synonym "p-Chlorohydrocinnamic acid" .
Molecular Structure Analysis
The molecular structure of “3-(4-Chlorophenyl)-2-methoxypropanoic acid” consists of a carboxylic acid group (-COOH) attached to a propionic acid backbone, which is further connected to a 4-chlorophenyl group . The compound’s SMILES string is OC(=O)CCc1ccc(Cl)cc1 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a melting point of 127-131 °C . The compound is soluble in water .Aplicaciones Científicas De Investigación
Environmental Impact and Biodegradation
Research on chlorophenols, such as 3-(4-Chlorophenyl)-2-methoxypropanoic acid, emphasizes their environmental persistence and the moderate to high toxicity they can exert on aquatic life. Chlorophenols are known for their low bioaccumulation potential and moderate degradation rates in environments with adapted microflora capable of biodegrading these compounds. Their organoleptic impact is also noted, demonstrating significant environmental implications (Krijgsheld & Gen, 1986).
Pharmacological and Nutraceutical Properties
Recent advances in pharmacology have identified chlorogenic acids (CGAs), structurally related to chlorophenols, as possessing a wide range of biological and pharmacological effects. These include antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. CGAs have shown potential in modulating lipid metabolism and glucose levels, suggesting their applicability in treating metabolic disorders such as diabetes, obesity, and cardiovascular diseases (Naveed et al., 2018).
Wastewater Treatment and Environmental Remediation
The pesticide industry, utilizing compounds similar to 3-(4-Chlorophenyl)-2-methoxypropanoic acid, generates wastewater that contains a variety of toxic pollutants. Biological processes, such as membrane bioreactors, and granular activated carbon are effective in removing up to 80-90% of these compounds from wastewater, highlighting the importance of treatment technologies in preventing environmental contamination (Goodwin et al., 2018).
Anticancer Drug Development
Investigations into novel anticancer drugs have explored the tumor specificity and keratinocyte toxicity of various compounds, including those structurally related to chlorophenols. Studies have identified compounds with high tumor specificity and minimal toxicity to normal cells, suggesting the potential for new anticancer treatments with reduced side effects (Sugita et al., 2017).
Agricultural and Environmental Monitoring
The behavior of phenoxy acids in agricultural environments has been extensively reviewed, highlighting the role of microorganisms in the biodegradation of these compounds. Such studies underscore the environmental impact of agricultural herbicides and the importance of microbial remediation in mitigating their effects (Magnoli et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-2-methoxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-14-9(10(12)13)6-7-2-4-8(11)5-3-7/h2-5,9H,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTZEXKDHFIJKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=CC=C(C=C1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676805 | |
| Record name | 3-(4-Chlorophenyl)-2-methoxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-2-methoxypropanoic acid | |
CAS RN |
606493-11-2 | |
| Record name | 3-(4-Chlorophenyl)-2-methoxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



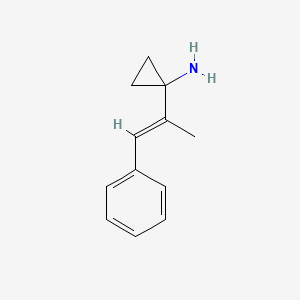

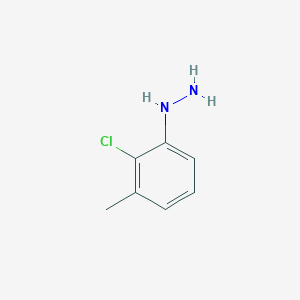

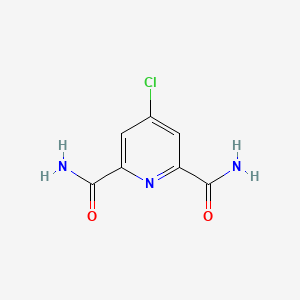
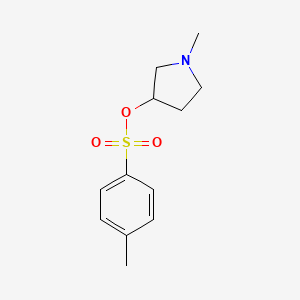



![7-methyl-2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride](/img/structure/B3274345.png)

